AhR Ligand-Linker Conjugates 1

Description

Overview of Aryl Hydrocarbon Receptor (AhR) Biology and Canonical Signaling Pathways

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family of proteins. nih.gov Initially discovered for its role in mediating the toxicity of environmental pollutants like dioxins, research has revealed its involvement in a wide array of physiological and pathological processes. Current time information in Bangalore, IN. In its inactive state, AhR resides in the cytoplasm as part of a protein complex. medchemexpress.com

The canonical signaling pathway is initiated upon ligand binding, which triggers a conformational change in the AhR protein. This change facilitates its translocation into the nucleus. medchemexpress.commdpi.com In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). nih.govmdpi.com This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes. nih.govmdpi.com This binding event initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in the metabolism of xenobiotics. mdpi.com

Beyond this canonical pathway, non-canonical signaling pathways have also been identified, highlighting the complexity of AhR biology. Current time information in Bangalore, IN.nih.gov These alternative pathways can involve interactions with other transcription factors and signaling molecules, expanding the repertoire of AhR-mediated cellular responses. nih.gov

Diversity of AhR Ligands: Endogenous and Exogenous Modulators in Research

The AhR is capable of binding to a remarkably diverse array of chemical structures, a characteristic often described as ligand promiscuity. researchgate.netnih.gov These ligands can be broadly categorized as either exogenous or endogenous.

Exogenous ligands are derived from external sources and include:

Environmental pollutants: The most well-known are halogenated aromatic hydrocarbons such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and polycyclic aromatic hydrocarbons (PAHs) found in smoke and pollution. medchemexpress.commdpi.com

Dietary components: Certain compounds found in cruciferous vegetables, like indole-3-carbinol, and flavonoids are known to activate AhR. researchgate.netnih.gov

Synthetic molecules: Researchers have developed synthetic ligands, such as β-naphthoflavone (β-NF), for studying AhR function. medchemexpress.comnih.gov

Endogenous ligands are produced within the body and are crucial for the physiological roles of AhR. These include:

Tryptophan metabolites: Products of tryptophan metabolism, such as kynurenine (B1673888) and its derivatives, are recognized as natural AhR ligands. mdpi.com

Other metabolic products: A variety of other endogenous molecules, including bilirubin (B190676) and certain prostaglandins, have also been shown to interact with AhR. researchgate.net

The diversity of these ligands allows AhR to act as a sensor for a wide range of chemical signals, influencing cellular processes in response to both internal and external cues. researchgate.netnih.gov

Rationale and Evolution of Ligand-Linker Conjugate Design in Targeted Receptor Modulation

The concept of ligand-linker conjugates has emerged as a powerful strategy in drug discovery, particularly for targeted therapies. chemondis.com These are bifunctional molecules comprising a ligand that binds to a specific protein of interest and another ligand that recruits a cellular machinery, connected by a chemical linker. researchgate.netaacrjournals.org

The evolution of this design has been prominently featured in the development of Proteolysis-Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). medchemexpress.comnih.govnih.gov The rationale behind this design is to bring a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome, the cell's protein disposal system. mdpi.comresearchgate.net

The linker itself is a critical component, as its length, composition, and attachment points can significantly influence the stability and efficacy of the resulting conjugate. researchgate.netaacrjournals.org The design of these linkers has evolved from simple chains to more sophisticated structures that can optimize the formation of the ternary complex between the target protein, the conjugate, and the E3 ligase.

Academic Significance of Investigating AhR Ligand-Linker Conjugates 1 within Chemical Biology Research

"this compound" is a commercially available chemical tool, also known as "E3 Ligase Ligand-Linker Conjugates 57". medchemexpress.commedchemexpress.com Its significance in chemical biology research lies in its potential to streamline the development of novel protein degraders that specifically hijack the AhR E3 ligase complex. medchemexpress.comacs.org

This conjugate incorporates a ligand for an inhibitor of apoptosis protein (IAP), which can function as an E3 ligase, and a "SNIPER linker". medchemexpress.com The availability of such a pre-designed conjugate provides researchers with a ready-to-use building block. By attaching a ligand for a specific protein of interest to the other end of this conjugate, scientists can rapidly generate novel SNIPER molecules to test hypotheses about the role of a particular protein in disease. nih.gov

The investigation of such conjugates is academically significant for several reasons:

Expansion of the E3 Ligase Toolbox: Much of the initial research on targeted protein degradation focused on a limited number of E3 ligases, such as VHL and Cereblon. nih.gov Developing tools to recruit other E3 ligases, like AhR, expands the repertoire available for protein degradation, which can be crucial for overcoming resistance and achieving cell-type-specific effects. nih.govmdpi.com

Elucidation of AhR Biology: The use of AhR-recruiting degraders can serve as a powerful method to study the downstream consequences of AhR activation and its role in various cellular processes beyond its transcriptional functions. ncl.ac.uk

Therapeutic Potential: By enabling the targeted degradation of proteins implicated in diseases like cancer, these conjugates contribute to the development of new therapeutic strategies. mdpi.comchemondis.com

Structure

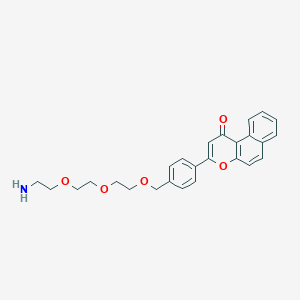

2D Structure

3D Structure

Properties

Molecular Formula |

C26H27NO5 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

3-[4-[2-[2-(2-aminoethoxy)ethoxy]ethoxymethyl]phenyl]benzo[f]chromen-1-one |

InChI |

InChI=1S/C26H27NO5/c27-11-12-29-13-14-30-15-16-31-18-19-5-7-21(8-6-19)25-17-23(28)26-22-4-2-1-3-20(22)9-10-24(26)32-25/h1-10,17H,11-16,18,27H2 |

InChI Key |

SBJIPGRUVHAOQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=O)C=C(O3)C4=CC=C(C=C4)COCCOCCOCCN |

Origin of Product |

United States |

Chemical Synthesis and Strategic Design of Ahr Ligand Linker Conjugates 1

Methodologies for the Synthesis of AhR Ligand Moieties

The aryl hydrocarbon receptor (AhR) is capable of binding to a structurally diverse array of ligands, including natural compounds like flavonoids and indoles, as well as synthetic molecules such as polycyclic aromatic hydrocarbons. wikipedia.orgnih.gov The synthesis of these ligand moieties is a cornerstone in the development of AhR-based PROTACs.

Synthetic routes for various AhR ligands have been established:

β-Naphthoflavone (β-NF): This prototypical synthetic ligand can be prepared through established organic synthesis protocols. Its incorporation into chimeric molecules has been demonstrated to successfully recruit the AhR E3 ligase complex for targeted protein degradation. acs.orgmdpi.com

ITE (2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester): As an endogenous ligand, the chemical synthesis of ITE has been accomplished to confirm its structure and enable its use in creating chimeric degraders, such as ITE-ATRA, for targeting cellular retinoic acid binding proteins (CRABPs). acs.orgpnas.org

Acrylonitrile (B1666552) Scaffolds: Research into AhR ligands for breast cancer has led to the synthesis of compounds based on an acrylonitrile scaffold. One such ligand, (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide, was identified through virtual design using a homology model of the AhR ligand-binding domain and subsequently synthesized. newcastle.edu.au

WAY-169916 and Derivatives: The selective estrogen receptor ligand WAY-169916 was also identified as a selective AhR ligand. nih.gov Structural modifications, such as substituting a key hydroxyl group with a methoxy (B1213986) group, have been synthesized to eliminate estrogen receptor binding while enhancing affinity for the AhR, leading to selective AhR modulators (SAhRMs) like SGA 360. scilit.com

The synthesis of these diverse ligands provides a chemical toolbox for constructing AhR-targeting PROTACs, allowing for the selection of a moiety with appropriate binding affinity and a suitable "exit vector" for linker attachment.

Design and Selection of Linker Chemistries for Conjugate Assembly

The most common linker motifs are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains. nih.gov These are popular due to their synthetic accessibility and the ease with which their length can be adjusted. biochempeg.com The inclusion of PEG chains can also increase the water solubility and affect the cell permeability of the PROTAC molecule. biochempeg.combroadpharm.com

However, recent strategies have moved towards incorporating more rigid structural motifs to impart conformational constraint, which can enhance selectivity and binding affinity. precisepeg.com These rigid linkers include:

Cycloalkanes: Structures like piperazine, piperidine, and cyclohexane (B81311) introduce rigidity and can improve metabolic stability and pharmacokinetic properties. precisepeg.com

Alkynes and Triazoles: Alkynes can be used to create more rigid linkers. nih.gov Triazoles, often formed via copper-catalyzed "click chemistry," are particularly valuable. This reaction is highly efficient and allows for the rapid, convergent synthesis of PROTAC libraries by joining an alkyne-functionalized component with an azide-functionalized one. nih.gov

The point of attachment and the exit vector of the linker on both the AhR ligand and the E3 ligase ligand are also crucial determinants of degradation potency. nih.govfrontiersin.org Empirical optimization often requires synthesizing and screening a library of conjugates with varying linker lengths, compositions, and attachment points to identify the optimal geometry for ternary complex formation. nih.gov

| Linker Type | Key Characteristics | Advantages | Considerations |

|---|---|---|---|

| Alkyl Chains | Flexible hydrocarbon chains | Synthetically accessible, easy to modify length. | Can increase lipophilicity. |

| PEG Chains | Flexible ethylene (B1197577) glycol units | Improves water solubility and cell permeability. biochempeg.combroadpharm.com | May have lower metabolic stability. precisepeg.com |

| Rigid (e.g., Piperazine/Piperidine) | Cycloalkane structures | Imparts rigidity, enhances metabolic stability and bioavailability. precisepeg.com | Can be more synthetically challenging. |

| Clickable (e.g., Triazole) | Formed via azide-alkyne cycloaddition | Metabolically stable, allows for highly efficient and convergent synthesis. nih.gov | Requires specific functional handles (azide, alkyne). |

Integration of E3 Ubiquitin Ligase Ligands (e.g., IAP Ligand) into AhR Ligand-Linker Conjugates 1 for PROTAC Development

This compound are specifically designed for the development of SNIPERs, a type of PROTAC that recruits an Inhibitor of Apoptosis Protein (IAP) as the E3 ligase. medchemexpress.comnih.gov The integration of an IAP ligand is a key step in the synthesis of these degraders.

IAP proteins, such as cIAP1, function as E3 ubiquitin ligases. nih.gov The recruitment of cIAP1 can be achieved using small molecule IAP antagonists that mimic the N-terminal tetrapeptide (AVPI) of the SMAC protein. sigmaaldrich.comsigmaaldrich.com The binding of these ligands to the BIR3 domain of cIAP1 can induce its auto-ubiquitination and degradation, a mechanism that can be hijacked to degrade other target proteins. researchgate.net

The development of potent IAP ligands has been crucial for this strategy. Early SNIPERs utilized methyl bestatin (B1682670) derivatives, but the discovery of higher-affinity ligands, such as those derived from LCL161, has significantly improved the efficiency of these degraders. nih.govresearchgate.net

The synthesis of an AhR-based, IAP-recruiting PROTAC involves conjugating the synthesized AhR ligand to an IAP ligand via a suitable linker. nih.gov For example, this compound incorporates an IAP ligand and a SNIPER linker, providing a ready-made building block for this purpose. medchemexpress.com The final chimeric molecule is designed to induce the formation of a ternary complex between the target protein (bound by the AhR ligand end, in this context), the PROTAC itself, and the cIAP1 E3 ligase (recruited by the IAP ligand). This proximity then leads to the target's ubiquitination and subsequent destruction by the proteasome. nih.gov

Advanced Synthetic Approaches and Modular Platform Construction for AhR Ligand-Linker Conjugates

The three-part structure of PROTACs (target ligand, linker, E3 ligase ligand) lends itself to a modular construction approach. nih.govlabinsights.nl This allows for the separate synthesis and subsequent combination of the individual components, facilitating the systematic optimization of the final conjugate. profacgen.com Advanced synthetic strategies and platform technologies are employed to accelerate the discovery of effective degraders.

A typical workflow involves designing preliminary candidate PROTACs based on known E3 ligase binders, a variety of linkers, and potential target ligands. nih.gov For AhR Ligand-Linker Conjugates, this means having a library of AhR ligands, various linker chemistries, and the chosen IAP ligand.

Key advanced approaches include:

Convergent Synthesis: Methods like click chemistry enable the highly efficient, late-stage combination of complex molecular fragments, accelerating the synthesis of PROTAC libraries.

High-Throughput Synthesis: Solid-phase synthesis and other automated techniques can be used to rapidly generate large numbers of PROTAC analogues with variations in linker length, composition, and attachment points.

Modular Platforms: Companies and research groups have established powerful PROTAC platforms that include libraries of ligands and linkers. profacgen.com These platforms streamline the design and synthesis process, allowing for the rapid and efficient generation of novel degraders. profacgen.com

DNA-Encoded Libraries (DEL): This technology allows for the screening of massive libraries of compounds to identify new binders for both target proteins and E3 ligases. These libraries can be specifically designed to facilitate easy incorporation into PROTAC structures. arvinas.com

These advanced, modular approaches allow researchers to move beyond a trial-and-error process, enabling a more rational and efficient design cycle for identifying potent and selective AhR Ligand-Linker Conjugates. nih.govnih.gov

Structural Modifications and Derivatization Strategies for Enhancing Conjugate Properties

Modification of the AhR Ligand: The AhR ligand itself can be modified to improve binding affinity, selectivity, and physicochemical properties. For example, in the development of acrylonitrile-based AhR ligands, modifications were made to increase solubility by improving their sp3 character. newcastle.edu.au Computational modeling and 3D-QSAR analyses can guide these modifications to enhance ligand binding by optimizing shape and chemical properties. nih.gov

Derivatization of the Linker: As previously discussed, the linker is a key determinant of PROTAC activity. Altering its length, rigidity, and composition can profoundly impact the stability and geometry of the ternary complex, directly affecting degradation efficiency. nih.govnih.gov A panel of different linkers is typically tested for each ligand pair to find the optimal configuration. nih.gov

These iterative structural modifications are a critical part of the drug discovery process, transforming initial "hit" compounds into optimized "lead" candidates with enhanced therapeutic potential.

Molecular Interaction and Biophysical Characterization of Ahr Ligand Linker Conjugates 1

Quantitative Analysis of Binding Affinities and Kinetics of AhR Ligand-Linker Conjugates 1 with AhR

Direct quantitative binding and kinetic data for the complete "this compound" molecule with the AhR are not extensively available in the public domain. However, the binding characteristics can be inferred from studies on its core AhR-binding component, β-naphthoflavone (β-NF). β-NF is a well-established synthetic agonist for the AhR.

| Compound | Receptor | Method | Affinity Metric | Value |

| β-naphthoflavone | AhR | Inferred from agonist activity and competitive binding | High Affinity | Not specified |

| TCDD | AhR | Radioligand Binding | Kd | ~5 nM |

This table presents a summary of the binding affinity for the AhR ligand component of the conjugate and a reference high-affinity ligand. Specific quantitative data for the entire conjugate is limited in publicly available research.

Computational Modeling and Molecular Dynamics Simulations of AhR-Conjugate Interactions

Computational approaches have been instrumental in understanding the interaction between AhR and its ligands, including β-naphthoflavone, the foundational component of this compound. Molecular docking and molecular dynamics (MD) simulations have been employed to predict the binding modes of various ligands within the AhR ligand-binding domain (LBD) and to understand the dynamic nature of this interaction.

MD simulations of the AhR LBD have revealed that the binding pocket is flexible and can adopt different conformations to accommodate a wide range of ligands. These simulations show that upon binding of an agonist like β-naphthoflavone, the receptor undergoes conformational changes that are crucial for its activation and subsequent downstream signaling. These computational models provide insights into the specific amino acid residues within the AhR binding pocket that are critical for ligand recognition and binding stability.

Structural Elucidation of AhR-Ligand-Linker Conjugates 1 Complexes (e.g., via homology modeling, docking)

The precise three-dimensional structure of the entire AhR-Ligand-Linker Conjugate 1 complex has not been fully elucidated. However, significant progress has been made in understanding the structural basis of ligand binding to the AhR. Due to the challenges in crystallizing the full-length AhR, homology modeling has been a valuable tool. These models are often based on the crystal structures of homologous proteins, such as the hypoxia-inducible factor 2α (HIF-2α).

Recently, the crystal structures of the AhR-ARNT-DNA complex bound to several ligands, including β-naphthoflavone, have been resolved. These structures reveal that the PAS-B domain of AhR contains a binding pocket where β-naphthoflavone is accommodated primarily through hydrophobic and π-π stacking interactions with key conserved residues. These high-resolution structures provide a detailed map of the interactions between the AhR ligand component of the conjugate and the receptor, which is fundamental to the rational design of more potent and specific AhR-targeting chimeras.

Examination of Conformational Changes and Allosteric Effects on AhR Induced by Conjugate Binding

The binding of a ligand to the AhR is known to induce significant conformational changes that are essential for its activation. Upon binding of an agonist like β-naphthoflavone, the AhR undergoes a transformation that exposes its nuclear localization signal. This allows the receptor to translocate from the cytoplasm into the nucleus, where it can heterodimerize with the AhR nuclear translocator (ARNT) protein.

This ligand-induced conformational shift is a classic example of an allosteric effect, where binding at one site (the ligand-binding pocket) influences the activity at a distant site (the dimerization and DNA-binding domains). The structural rearrangements within the AhR protein upon ligand binding are critical for the subsequent recruitment of coactivators and the initiation of gene transcription or, in the case of this compound, for positioning the E3 ligase complex correctly to ubiquitinate the target protein.

Characterization of Ternary Complex Formation involving AhR, this compound, and E3 Ligases

A crucial aspect of the mechanism of action for this compound is the formation of a ternary complex, which consists of the AhR, the conjugate molecule, and the target protein, which is then presented to an E3 ubiquitin ligase. The work by Ohoka et al. demonstrated that chimeric molecules, such as β-NF-ATRA and β-NF-JQ1, can successfully induce the formation of this ternary complex, leading to the degradation of target proteins like cellular retinoic acid-binding proteins (CRABPs) and bromodomain-containing proteins (BRDs), respectively.

The efficiency of ternary complex formation is a key determinant of the efficacy of the PROTAC or SNIPER molecule. Biophysical techniques such as co-immunoprecipitation and proximity ligation assays are used to confirm the formation of these complexes in cells. While detailed quantitative biophysical characterization of the ternary complex involving this compound is still an active area of research, the foundational studies have confirmed that these conjugates can effectively bring the AhR E3 ligase complex into close proximity with a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Cellular and Subcellular Mechanisms Modulated by Ahr Ligand Linker Conjugates 1 in Experimental Systems

Transcriptomic and Proteomic Profiling of AhR Ligand-Linker Conjugates 1-Mediated Gene Regulation

Activation of the AhR by its ligands initiates a well-defined transcriptional program. While specific transcriptomic and proteomic profiles for this compound are not extensively detailed in the available literature, the effects can be inferred from the canonical pathway of AhR activation.

Detailed Research Findings:

Transcriptomics: Upon activation, the AhR complex translocates to the nucleus and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), driving the expression of target genes. researchgate.netnih.gov The most well-characterized of these are genes encoding xenobiotic metabolizing enzymes, particularly those in the Cytochrome P450 family, such as CYP1A1 and CYP1B1. nih.govmdpi.com Studies on various AhR ligands, including 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), have shown that AhR activation can alter the gene expression profiles in human embryonic stem cells and during their early differentiation. researchgate.netnih.gov

Proteomics: Proteomic approaches have been instrumental in identifying AhR as a molecular target for various compounds. core.ac.uknih.gov For instance, chemical proteomics and phenotypic profiling were used to identify AhR as the target of the utrophin modulator ezutromid. nih.gov Such techniques can reveal changes in the abundance of proteins involved in key cellular pathways following treatment. Ligand-activated AhR has been shown to regulate proteins involved in intermediary metabolism, metal homeostasis, and the production of hepatokines. nih.gov

The table below summarizes the key genes and proteins regulated by the activation of the AhR pathway.

| Molecule Type | Examples | Function |

| Genes | CYP1A1, CYP1A2, CYP1B1 | Xenobiotic metabolism, detoxification |

| AHRR (AhR Repressor) | Negative feedback regulation of AhR signaling | |

| Proteins | Cyclin O (Ccno) | Cell cycle regulation |

| Bcl-xl, Mcl-1 | Regulation of apoptosis | |

| L-type amino acid transporter 1 (LAT-1) | Amino acid absorption, cell growth |

Impact on AhR Nuclear Translocation and Activation Dynamics

A primary and essential step in AhR signaling is its translocation from the cytoplasm to the nucleus upon ligand binding. nih.govnih.gov

Detailed Research Findings:

Cytoplasmic Complex: In its inactive, unliganded state, the AhR resides in the cytoplasm as part of a multi-protein complex. nih.govnih.gov This complex includes chaperone proteins such as heat shock protein 90 (Hsp90), AhR-interacting protein (AIP, also known as XAP2), and p23. mdpi.comnih.gov These chaperones maintain the AhR in a conformation ready for ligand binding.

Ligand-Induced Translocation: The binding of a ligand, such as the moiety in this compound, induces a conformational change in the AhR. This change triggers the dissociation of the chaperone proteins and exposes a nuclear localization signal. researchgate.netnih.gov

Nuclear Dimerization: Once inside the nucleus, the ligand-bound AhR forms a heterodimer with its partner protein, the AhR Nuclear Translocator (ARNT). researchgate.netnih.gov This AhR:ARNT complex is the transcriptionally active form that binds to DNA. nih.govnih.gov

DNA Binding and Gene Regulation: The AhR:ARNT heterodimer binds to XREs in the promoter regions of target genes, recruiting coactivators and initiating transcription. researchgate.net Studies using various AhR ligands have demonstrated this nuclear accumulation and subsequent induction of target genes like Cyp1a1. nih.gov

Modulation of Downstream Signaling Pathways and Protein-Protein Interactions

Beyond the canonical pathway involving ARNT, ligand-activated AhR engages in extensive crosstalk with other signaling pathways through various protein-protein interactions.

Detailed Research Findings:

Canonical and Non-Canonical Partners: While ARNT is the primary heterodimerization partner for transcriptional activity, ligand-activated AhR can also interact with other nuclear proteins, including Krüppel-like factor 6 (KLF6) and the NF-κB family member RelB, to regulate different sets of genes. nih.gov

Crosstalk with Growth Factor Signaling: AhR activation can lead to non-genomic signaling. The dissociation of the cytoplasmic AhR complex can release c-Src kinase, which in turn can activate the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com Downstream pathways of EGFR, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, can subsequently be activated. nih.govmdpi.com

Interaction with Cell Cycle Regulators: The AhR has been shown to physically interact with the E2F1 transcription factor, a key regulator of the cell cycle and apoptosis. This interaction can repress E2F1-mediated apoptosis. jefferson.edu

Role as an E3 Ligase Component: AhR is a component of a CUL4B-based E3 ubiquitin ligase complex (CUL4BAHR). nih.govmdpi.com Upon ligand binding, this complex can be modulated, influencing protein degradation pathways.

Engineered Interactions for Protein Degradation: this compound is explicitly designed to engineer a novel protein-protein interaction. It incorporates a ligand for an Inhibitor of Apoptosis Protein (IAP), which is an E3 ubiquitin ligase. medchemexpress.commedchemexpress.com When this conjugate is incorporated into a SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) molecule, it serves to bring a specific target protein into close proximity with the IAP E3 ligase, inducing the target's ubiquitination and subsequent degradation. medchemexpress.comaacrjournals.org

The following table outlines the key interacting proteins and signaling pathways modulated by AhR activation.

| Interacting Protein/Pathway | Type of Interaction | Functional Outcome |

| ARNT | Heterodimerization (Canonical) | Binds to XREs to regulate gene expression |

| c-Src / EGFR | Non-Genomic Crosstalk | Activation of MAPK and PI3K-AKT pathways |

| E2F1 | Protein-Protein Interaction | Inhibition of E2F1-induced apoptosis |

| IAP E3 Ligase | Engineered Proximity (via SNIPER) | Targeted protein degradation |

| RelB, KLF6 | Heterodimerization (Non-Canonical) | Regulation of distinct gene sets |

Effects on Cellular Proliferation, Differentiation, and Apoptosis in In Vitro Models

The impact of AhR activation on fundamental cellular processes is highly context-dependent, varying with cell type, ligand type, and the cellular microenvironment. nih.gov

Detailed Research Findings:

Cellular Proliferation: The role of AhR in cell proliferation is dual. In some contexts, ligand-activated AhR inhibits proliferation by arresting the cell cycle, potentially through the induction of inhibitors like p27Kip1. nih.gov Conversely, other studies suggest that AhR activation can promote cell proliferation, particularly in certain cancer cell lines. nih.gov For instance, AhR-deficient B cells show reduced proliferation compared to their AhR-sufficient counterparts. nih.gov In human embryonic stem cells, AhR signaling has been linked to the maintenance of pluripotency and proliferation. mdpi.comnih.gov

Cellular Differentiation: AhR ligands have been shown to inhibit the differentiation of multiple cell types. For example, AhR activation can arrest the differentiation of monocytes and Langerhans cells at an early precursor stage. doi.org Similarly, AhR activation negatively regulates adipocyte differentiation. researchgate.net However, AhR expression levels are also dynamically regulated during the differentiation of stem cells into various lineages, suggesting a complex role. researchgate.netnih.gov

Apoptosis: AhR's influence on apoptosis is also multifaceted. Many AhR ligands are known to induce apoptosis. nih.gov However, there is substantial evidence for an anti-apoptotic role, especially in tumor cells. Ligand-activated AhR can inhibit apoptosis by repressing the expression of pro-apoptotic genes, such as Apaf1 and TAp73, through its interaction with E2F1. jefferson.edu It can also increase the expression of anti-apoptotic proteins like cyclooxygenase-2 (COX-2). nih.gov

This table summarizes the varied effects of AhR activation on key cellular processes.

| Cellular Process | Observed Effect | Example In Vitro Model / Context |

| Proliferation | Inhibition | Cell cycle arrest via p27Kip1 nih.gov |

| Promotion | B-cell proliferation nih.gov, maintenance of embryonic stem cell pluripotency mdpi.com | |

| Differentiation | Inhibition | Monocytes, Langerhans cells doi.org, adipocytes researchgate.net |

| Apoptosis | Induction | Effect of various natural ligands on cancer cells nih.gov |

| Inhibition | Repression of E2F1 target genes (Apaf1, TAp73) jefferson.edu, upregulation of COX-2 in lymphoma cells nih.gov |

Investigation of Targeted Protein Degradation Mechanisms Induced by this compound (e.g., via SNIPERs/PROTACs)

This compound is a chemical tool specifically developed for use in targeted protein degradation technologies, namely SNIPERs, which are a class of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com

Detailed Research Findings:

SNIPER and PROTAC Technology: Targeted protein degradation is an emerging therapeutic modality that utilizes chimeric small molecules to eliminate specific proteins. aacrjournals.orgacs.org These molecules, known as PROTACs or SNIPERs, are bifunctional, containing one ligand for a target protein and another for an E3 ubiquitin ligase, connected by a linker. aacrjournals.orgnih.gov

Mechanism of Action: The chimeric molecule functions by forming a ternary complex, bringing the target protein and the E3 ligase into close proximity. nih.gov This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting poly-ubiquitination marks the target protein for degradation by the 26S proteasome. aacrjournals.orgcreative-biolabs.com

Specific Design of this compound: This conjugate is composed of an AhR ligand and a linker attached to a ligand for an Inhibitor of Apoptosis Protein (IAP). medchemexpress.commedchemexpress.com IAPs, such as cIAP1 and XIAP, function as E3 ubiquitin ligases. medchemexpress.com Therefore, a complete SNIPER molecule built using this conjugate would recruit the AhR to a target protein, which is then ubiquitinated by the recruited IAP ligase.

Proof of Concept: The utility of recruiting the AhR E3 ligase complex for targeted degradation has been demonstrated. Chimeric molecules using the AhR ligand β-naphthoflavone (β-NF) have been successfully developed to degrade cellular retinoic acid-binding proteins (CRABPs) and bromodomain-containing (BRD) proteins. aacrjournals.orgacs.orgbohrium.com These studies validate the AhR E3 ligase system as a viable option for the PROTAC/SNIPER platform. acs.orgbohrium.com

| Component | Description | Role in Protein Degradation |

| AhR Ligand | A molecule that binds to the Aryl Hydrocarbon Receptor. | Recruits the AhR E3 ligase complex. |

| Linker | A chemical chain connecting the two ligand moieties. | Optimizes the formation of a stable and productive ternary complex. |

| IAP Ligand | A molecule that binds to an Inhibitor of Apoptosis Protein (e.g., cIAP1, XIAP). | Recruits the IAP E3 ligase to the target protein. |

| Target Protein | The specific protein of interest intended for degradation. | Is brought into proximity with the E3 ligase for ubiquitination. |

| Proteasome | A cellular machinery for protein degradation. | Recognizes and degrades the poly-ubiquitinated target protein. |

Biological Roles and Functional Modulation in Preclinical and Model Organism Systems by Ahr Ligand Linker Conjugates 1

Immunomodulatory Effects of AhR Ligand-Linker Conjugates 1 (e.g., on T Regulatory and T Helper 17 Cells)

There is no available data from preclinical studies to describe the immunomodulatory effects of this compound. Research has not yet detailed its influence on the differentiation, proliferation, or function of immune cells such as T regulatory (Treg) cells and T helper 17 (Th17) cells.

Influence on Gut Microbiota Composition and Metabolite Production

Information on how this compound may alter the composition of the gut microbiota or affect the production of microbial metabolites is not present in the current scientific literature.

Modulation of Inflammatory Responses in Specific Tissue Models

There are no published studies investigating the ability of this compound to modulate inflammatory responses in specific tissue models. Consequently, its impact on inflammatory pathways and cytokine production in these contexts is unknown.

Role in Cellular Homeostasis and Developmental Processes in Research Models

The role of this compound in maintaining cellular homeostasis or influencing developmental processes in research models has not been documented in scientific publications.

Investigation in Specific Disease Models (e.g., autoimmune conditions) to Elucidate AhR Pathways

This compound has not been featured in published studies using specific disease models, such as those for autoimmune conditions, to investigate and elucidate the pathways of the Aryl Hydrocarbon Receptor.

Innovative Applications of Ahr Ligand Linker Conjugates 1 As Chemical Biology Tools

Development of Fluorescent Probes and Imaging Agents for AhR Activity Visualization

The visualization of AhR activity within living cells is a powerful approach to understanding its dynamic regulation. AhR Ligand-Linker Conjugates 1 can be conceptually adapted for the development of fluorescent probes. By chemically modifying the linker component of the conjugate with a fluorophore, it is possible to create a tool for imaging AhR localization and trafficking.

The design of such a probe would involve the strategic placement of a fluorescent dye on the linker in a manner that does not impede the ligand's binding to the AhR. Upon binding of the fluorescently labeled conjugate to the AhR, the receptor's subcellular localization can be tracked using fluorescence microscopy. For instance, in its inactive state, the AhR resides in the cytoplasm; upon ligand binding, it translocates to the nucleus. A fluorescent probe based on this compound would allow for the direct visualization of this critical step in AhR activation.

Table 1: Potential Fluorophores for Conjugation

| Fluorophore | Excitation (nm) | Emission (nm) | Key Features |

| Fluorescein | 494 | 518 | Bright green fluorescence, pH-sensitive. |

| Rhodamine | 553 | 576 | Bright red fluorescence, photostable. |

| Cyanine Dyes (e.g., Cy5) | 649 | 666 | Far-red emission, reduced cellular autofluorescence. |

| BODIPY Dyes | Varies | Varies | High quantum yield, less sensitive to environment. |

While the primary application of this compound is in targeted protein degradation, the principles of its design are amenable to the creation of imaging agents. The development of such probes would provide invaluable insights into the real-time dynamics of AhR signaling in response to various stimuli.

Utility in Affinity Proteomics for AhR Interactome Mapping

Understanding the full spectrum of proteins that interact with the AhR (the AhR interactome) is essential for elucidating its diverse biological functions. This compound can be repurposed for use in affinity proteomics to identify both known and novel AhR-interacting proteins.

For this application, the linker of the conjugate would be modified to include a reactive group or an affinity tag, such as biotin (B1667282). This modified conjugate could then be used as a "bait" in pull-down experiments from cell lysates. The general workflow would be as follows:

Probe Design: Synthesize an affinity probe by attaching a biotin molecule to the linker of this compound.

Cell Treatment: Incubate cells with the biotinylated AhR ligand to allow for the formation of AhR-ligand complexes.

Cell Lysis and Pull-Down: Lyse the cells and incubate the lysate with streptavidin-coated beads. The high affinity of biotin for streptavidin will immobilize the AhR-ligand complex and any associated proteins onto the beads.

Elution and Analysis: Elute the bound proteins from the beads and identify them using mass spectrometry.

This approach would enable the comprehensive mapping of the AhR interactome in a ligand-dependent manner, providing a snapshot of the protein complexes that form upon AhR activation. Tandem affinity purification (TAP) is another powerful technique that has been employed to define the AhR-protein interaction network, revealing connections to proteins involved in the immune and cellular stress responses. nih.gov

Application in High-Throughput Screening Assays for Novel AhR Modulators

High-throughput screening (HTS) is a cornerstone of drug discovery, enabling the rapid screening of large compound libraries for their ability to modulate a specific biological target. While this compound itself is not a screening tool, its foundational components—the AhR ligand—are central to the design of HTS assays for discovering novel AhR modulators.

Reporter gene assays are a common HTS platform for AhR. In these assays, cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an AhR-responsive promoter. When a compound activates the AhR, the reporter gene is expressed, producing a measurable signal.

Table 2: Common Reporter Gene Systems for AhR HTS

| Reporter Gene | Detection Method | Advantages |

| Luciferase | Luminescence | High sensitivity, wide dynamic range. |

| Green Fluorescent Protein (GFP) | Fluorescence | Enables live-cell imaging and flow cytometry. |

| β-galactosidase | Colorimetric | Cost-effective, simple detection. |

Virtual screening is another powerful HTS method that has been used to identify novel AhR ligands from extensive drug libraries. nih.govnih.gov By creating computational models of the AhR ligand-binding domain, it is possible to screen vast numbers of compounds in silico to predict their binding affinity. Hits from virtual screens can then be validated in cell-based assays. The development of targeted AhR modulator libraries facilitates these screening efforts. otavachemicals.comchemdiv.com

Design of Conditional AhR Activators/Inhibitors for Spatiotemporal Control in Research

Achieving precise control over the timing and location of AhR activation or inhibition is a significant challenge in studying its function. The principles of linker chemistry in conjugates like this compound can be adapted to create conditional modulators.

One approach is the incorporation of a photo-cleavable linker. In this design, the AhR ligand is attached to a "caging" group via a linker that can be broken by light of a specific wavelength. In its caged form, the ligand is inactive. Upon irradiation of the target cells or tissues, the linker is cleaved, releasing the active AhR ligand and allowing for precise spatiotemporal control of AhR activation.

Another strategy involves the use of linkers that are sensitive to specific enzymes that are only expressed in certain cell types or under particular physiological conditions. This would allow for the targeted release of the AhR modulator in a cell-type or disease-state specific manner. The design and selection of the linker are critical for the stability and release of the payload. nih.gov

Contributions to Understanding AhR Pathway Complexity and Context-Specificity

The AhR signaling pathway is remarkably complex, with the receptor binding to a wide variety of structurally diverse ligands and eliciting tissue- and cell-type-specific responses. nih.govnih.govwhoi.edu The development and application of chemical tools based on scaffolds like this compound are instrumental in dissecting this complexity.

The primary utility of this compound is in the design of SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), a type of PROTAC (Proteolysis Targeting Chimera). medchemexpress.comfrontiersin.org These chimeric molecules are designed to induce the degradation of specific target proteins by hijacking the cell's own protein disposal machinery. A SNIPER based on this conjugate would consist of the AhR ligand, a linker, and a ligand for an E3 ubiquitin ligase (in this case, IAP). sigmaaldrich.comnih.gov

By creating SNIPERs that target specific proteins involved in or downstream of the AhR pathway, researchers can systematically investigate the function of these proteins. For example, a SNIPER could be designed to degrade a specific co-regulator of the AhR. By observing the cellular consequences of this degradation, one can infer the role of that co-regulator in AhR-mediated gene transcription. This targeted protein degradation approach offers a powerful alternative to genetic knockout or knockdown techniques, often with more rapid and temporally controlled effects.

The diversity of AhR ligands, from environmental toxins to endogenous metabolites, contributes to the context-specificity of the AhR response. mdpi.com Chemical probes and degraders based on this compound can be used to explore how different ligands influence the AhR's conformation, its interaction with other proteins, and its downstream signaling outputs. Ultimately, these innovative chemical biology tools will continue to be essential in unraveling the multifaceted roles of the AhR in health and disease.

Future Research Directions and Methodological Advancements in Ahr Ligand Linker Conjugate Studies

Exploration of Novel Linker Chemistries and Conjugate Architectures for Enhanced Specificity

The linker component of an AhR ligand-linker conjugate is a critical determinant of its efficacy and specificity. Future research will undoubtedly focus on moving beyond simple polyethylene (B3416737) glycol (PEG) spacers to more sophisticated linker chemistries that can fine-tune the spatial arrangement and stability of the ternary complex formed between the AhR, the conjugate, and the target protein.

Key areas of exploration include:

Rigid and Conformationally Constrained Linkers: Incorporating rigid backbones or cyclic structures can reduce the conformational flexibility of the conjugate, potentially leading to more favorable and stable ternary complex formation. This can enhance the efficiency of ubiquitination and subsequent degradation of the target protein.

Cleavable Linkers: The introduction of cleavable moieties within the linker, such as those sensitive to the tumor microenvironment (e.g., pH, redox potential, specific enzymes), could provide an additional layer of target specificity. This would ensure that the conjugate is only fully active at the desired site of action, minimizing off-target effects.

Branched and Multi-valent Architectures: Moving beyond linear conjugates, branched or multi-valent designs could allow for the simultaneous engagement of multiple target proteins or the recruitment of additional cellular machinery to enhance the degradation process. This could be particularly useful for targeting protein complexes or overcoming resistance mechanisms.

The development of such novel linker technologies will be crucial for improving the therapeutic index and expanding the applicability of AhR ligand-linker conjugates.

Integration of Multi-Omics Approaches for Comprehensive Pathway Analysis

To fully understand the biological consequences of inducing protein degradation via the AhR E3 ligase complex, a systems-level approach is necessary. The integration of various "omics" technologies will provide a comprehensive and unbiased view of the cellular pathways affected by AhR ligand-linker conjugates.

| Omics Approach | Potential Insights for AhR Ligand-Linker Conjugate Studies |

| Transcriptomics (RNA-seq) | Identify changes in gene expression downstream of target protein degradation. Reveal off-target effects on gene regulation. |

| Proteomics (Mass Spectrometry) | Quantify the extent and kinetics of target protein degradation. Identify unintended degradation of other proteins (off-targets). Analyze changes in the global proteome. |

| Metabolomics | Assess the impact of target protein degradation on cellular metabolism. Identify metabolic vulnerabilities that could be exploited in combination therapies. |

| Genomics (e.g., CRISPR screens) | Identify genes that are essential for the activity of AhR ligand-linker conjugates, including components of the ubiquitin-proteasome system and AhR signaling pathway. |

By combining these multi-omics datasets, researchers can construct detailed models of the cellular response to treatment with AhR ligand-linker conjugates. This will facilitate the identification of biomarkers for predicting therapeutic response and the rational design of combination therapies. While specific multi-omics studies on "AhR Ligand-Linker Conjugates 1" are not yet published, the application of these approaches to the broader class of targeted protein degraders has proven invaluable.

Advancements in Computational Design and Prediction for AhR Ligand-Linker Conjugates

The rational design of effective AhR ligand-linker conjugates is a complex challenge due to the many variables that influence ternary complex formation and subsequent protein degradation. Computational modeling and predictive algorithms are becoming increasingly important tools in this process.

Future advancements in this area will likely focus on:

Ternary Complex Modeling: Developing accurate and efficient computational methods to predict the three-dimensional structure of the AhR-conjugate-target protein complex is a key priority. This will allow for the in silico screening of different linker lengths and attachment points to identify optimal configurations.

Machine Learning and AI: The use of machine learning and artificial intelligence algorithms, trained on large datasets of successful and unsuccessful degraders, could enable the prediction of the degradation efficiency of novel conjugates. This would significantly accelerate the design-build-test cycle.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Computational models that can predict the absorption, distribution, metabolism, and excretion (ADME) properties of AhR ligand-linker conjugates will be essential for their translation into in vivo systems.

These computational approaches will not only streamline the discovery of new and improved conjugates but also provide a deeper understanding of the molecular principles governing their activity.

Challenges and Opportunities in Translating Conjugate Research to In Vivo Systems (Non-clinical)

While in vitro studies provide a crucial foundation for understanding the activity of AhR ligand-linker conjugates, the ultimate test of their therapeutic potential lies in their performance in vivo. The translation from cell-based assays to animal models presents a number of challenges and opportunities.

Key challenges include:

Pharmacokinetics and Bioavailability: Achieving adequate drug exposure at the site of action is a major hurdle for many targeted protein degraders due to their often-large size and complex physicochemical properties.

Off-Target Toxicity: The potential for the AhR ligand component of the conjugate to induce unwanted biological effects, independent of target protein degradation, needs to be carefully evaluated.

Development of Resistance: As with any targeted therapy, the emergence of resistance mechanisms, such as mutations in the target protein or the E3 ligase, is a concern.

Opportunities for future research include:

Development of Relevant Animal Models: The use of sophisticated animal models, such as patient-derived xenografts (PDXs), will be crucial for evaluating the efficacy of AhR ligand-linker conjugates in a more clinically relevant setting.

Combination Therapies: Exploring the synergistic effects of AhR ligand-linker conjugates with other therapeutic agents could lead to more durable and effective treatment regimens.

Biomarker Discovery: Identifying biomarkers that can predict which patients are most likely to respond to treatment with these conjugates will be essential for their successful clinical development.

Overcoming these challenges will require a multidisciplinary approach, combining expertise in medicinal chemistry, pharmacology, and translational medicine.

Q & A

Q. How should stable stock solutions of AhR Ligand-Linker Conjugates 1 be prepared for in vitro assays?

- Methodological Answer : Stock solutions are typically prepared in DMSO at concentrations ranging from 5–50 mg/mL. For a 10 mM solution, dissolve 4.33 mg of the compound in 1 mL of DMSO. Aliquot the solution into single-use volumes to minimize freeze-thaw cycles, and store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Verify solubility by visual clarity; if precipitation occurs, employ sonication (≤50°C) or vortexing. Avoid aqueous buffers unless pre-mixed with solubilizing agents like 20% SBE-β-CD in saline .

Q. Which solvent systems are optimal for solubilizing this compound in cell-based assays?

- Methodological Answer : DMSO is the primary solvent for in vitro applications. For in vivo studies, use formulations like 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline, which enhance bioavailability while maintaining compound stability. If insolubility arises in DMSO, test alternatives such as ethanol, DMF, or 20% SBE-β-CD in saline. Sequential addition of solvents (e.g., DMSO → PEG300 → Tween-80 → saline) is critical to prevent precipitation .

Advanced Research Questions

Q. How can target engagement specificity of this compound be validated in complex biological matrices?

- Methodological Answer : Employ chemical pull-down assays coupled with mass spectrometry (MS) for target identification. Immobilize the conjugate on magnetic beads and incubate with cell lysates. After washing, elute bound proteins and analyze via LC-MS/MS. For spatial resolution, use advanced mass spectrometry imaging (MSI) to map compound distribution and co-localization with AhR in tissues . Validate specificity using CRISPR-Cas9 AhR-knockout cell lines or competitive assays with excess free ligand .

Q. How can discrepancies in protein degradation efficiency across cell lines be resolved?

- Methodological Answer : Variability may stem from differences in AhR expression, proteasomal activity, or cellular permeability. Perform the following:

- Quantify AhR levels via Western blot or qPCR .

- Assess proteasome function using fluorogenic substrates (e.g., Z-LLE-AMC).

- Optimize linker length (e.g., PEG2 vs. PEG4) to balance hydrophilicity and membrane penetration. For example, shorter PEG linkers improve cellular uptake but may reduce solubility .

- Use orthogonal degradation markers (e.g., ubiquitination assays) to confirm mechanism .

Q. What strategies optimize linker chemistry to enhance proteasomal recruitment while maintaining cellular permeability?

- Methodological Answer :

- Linker Design : Incorporate hydrophilic PEG units (2–4 repeats) to improve solubility without compromising permeability. For example, PEG2 linkers reduce aggregation in aqueous environments .

- Conjugation Sites : Attach the linker to the ligand’s non-critical binding regions (determined via SAR studies) to preserve AhR affinity .

- Functional Testing : Compare degradation efficiency in cell-free systems (e.g., reconstituted proteasomes) vs. live cells to isolate permeability effects. Use SPR to measure binding kinetics of linker-modified conjugates .

Q. How can off-target effects of this compound be systematically evaluated?

- Methodological Answer :

- Global Proteomics : Conduct tandem mass tag (TMT)-based proteomics to quantify changes in >5,000 proteins post-treatment. Prioritize proteins with ≥2-fold change for validation.

- Kinase Profiling : Use broad-spectrum kinase inhibitors to identify unintended signaling pathway modulation.

- Transcriptomic Analysis : Perform RNA-seq to detect off-target gene regulation. Cross-reference with AhR ChIP-seq data to distinguish direct vs. indirect effects .

Data Contradiction Analysis

Q. How to address conflicting solubility reports for this compound in DMSO vs. aqueous buffers?

- Methodological Answer : Solubility discrepancies often arise from batch-to-batch variability or improper storage. To resolve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.